molecular formula C9H8N2O2S B15272144 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15272144
M. Wt: 208.24 g/mol
InChI Key: PPKHBCLAOBTQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and a thiophene ring substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the methoxy group and the thiophene ring. One common method involves the reaction of 4-methoxy-1H-pyrazole with thiophene-2-carbaldehyde under suitable conditions. The reaction may be catalyzed by acids or bases and often requires solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings allows for interactions with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
  • 4-(4-Chloro-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
  • 4-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

Uniqueness

4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This substitution can enhance its solubility in organic solvents and may affect its biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

4-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2S/c1-13-8-3-10-11(4-8)7-2-9(5-12)14-6-7/h2-6H,1H3

InChI Key

PPKHBCLAOBTQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CSC(=C2)C=O

Origin of Product

United States

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